5-Hydroxythalidomide is a key metabolite of thalidomide, a drug with a complex history. While infamous for its teratogenic effects, thalidomide has re-emerged as a therapeutic agent for conditions like leprosy and multiple myeloma. 5-Hydroxythalidomide is primarily recognized for its role in scientific research, particularly in understanding the mechanism of action and potential toxicological effects of thalidomide [, , , , , , ].
Synthesis Analysis
Direct Hydroxylation of Thalidomide: This method utilizes cytochrome P450 enzymes, specifically CYP2C19, to catalyze the hydroxylation of thalidomide, producing 5-hydroxythalidomide as a major metabolite [, , , ].
Chiral Pool Synthesis: This approach utilizes aspartic acid as a starting material, incorporating a Henry reaction and a tandem reduction-cyclization to form the heterocyclic core of 5-hydroxythalidomide [].
Enzymatic Resolution: This method uses Pseudomonas stutzeri lipase TL to catalyze the kinetic resolution of a racemic mixture, yielding enantiomerically pure cis-5'-hydroxythalidomide [].
Molecular Structure Analysis
The molecular structure of 5-hydroxythalidomide is similar to thalidomide, with a hydroxyl group attached to the 5th position of the phthalimide ring []. This modification significantly impacts its interactions with enzymes and target proteins, contributing to its distinct biological activity compared to thalidomide [, , ].
Chemical Reactions Analysis
Oxidation: Cytochrome P450 enzymes, particularly CYP3A4, further oxidize 5-hydroxythalidomide, potentially forming reactive intermediates like arene oxides, which can be trapped by glutathione, leading to glutathione conjugate formation [, , ].
Protein Binding: Through bioactivation by human P450 3A enzymes, 5-hydroxythalidomide can bind to various proteins, including liver microsomal cytochrome c oxidase subunit 6B1, ATP synthase subunit α, cytosolic retinal dehydrogenase 1, and glutathione transferase A1 []. This binding is suggested to be nonspecific.
Mechanism of Action
Cereblon Binding & Protein Degradation: Similar to thalidomide, 5-hydroxythalidomide binds to the protein cereblon (CRBN), forming a complex that acts as an E3 ubiquitin ligase. This complex ubiquitinates specific target proteins, marking them for proteasomal degradation. This mechanism is implicated in both the therapeutic and teratogenic effects of thalidomide and its metabolites [, , , ].
SALL4 Degradation: 5-Hydroxythalidomide exhibits selectivity in protein degradation, showing a higher affinity for degrading the transcription factor SALL4 compared to other known thalidomide targets like IKZF1 []. This selective degradation is suggested to play a critical role in thalidomide-induced teratogenicity [].
Applications
Understanding Thalidomide Teratogenicity: 5-Hydroxythalidomide is crucial in research investigating the mechanisms behind thalidomide-induced birth defects. Studies using humanized mice models suggest that the formation of 5-hydroxythalidomide and its subsequent metabolites might be responsible for the species-specific teratogenicity of thalidomide [, ].
Investigating Thalidomide Metabolism: Research utilizes 5-hydroxythalidomide to elucidate the metabolic pathways of thalidomide in different species. This is crucial for understanding species-specific differences in drug response and toxicity [, , , , , ].
Drug Development: Studying the structure-activity relationship of 5-hydroxythalidomide and its derivatives, particularly their interactions with CRBN and downstream targets, provides insights for developing safer and more effective analogs with potential therapeutic applications [, , , ].
Related Compounds
Thalidomide
Relevance: Thalidomide is the precursor to 5-hydroxythalidomide, formed via enzymatic hydroxylation, primarily by cytochrome P450 (CYP) enzymes, notably CYP2C19 and CYP3A4 [, , , ]. This metabolic conversion is crucial for thalidomide's biological activities, including its teratogenicity. Notably, the ratio of 5-hydroxythalidomide to other metabolites like 5'-hydroxythalidomide varies between species, influencing thalidomide's effects in different organisms []. Understanding the metabolic pathways and the activities of thalidomide and its metabolites, particularly 5-hydroxythalidomide, is crucial for elucidating its therapeutic benefits and toxic effects.
Relevance: The formation of 5'-hydroxythalidomide alongside 5-hydroxythalidomide highlights the complexity of thalidomide metabolism and its species-specific variations []. While 5'-hydroxythalidomide does not exhibit the same biological activity as 5-hydroxythalidomide, its presence is indicative of active thalidomide metabolism. Quantifying 5'-hydroxythalidomide levels, alongside 5-hydroxythalidomide, may offer insights into the extent of thalidomide metabolism and potentially contribute to a better understanding of interindividual variability in drug response and toxicity.
5,6-Dihydroxythalidomide
Compound Description: 5,6-Dihydroxythalidomide is a dihydroxylated metabolite generated from 5-hydroxythalidomide through further oxidation by specific cytochrome P450 enzymes like CYP2C19, CYP2C9, and CYP1A1 in humans []. This metabolite is considered a marker of 5-hydroxythalidomide bioactivation, a process linked to thalidomide's teratogenic effects [, ].
Relevance: The presence of 5,6-dihydroxythalidomide indicates the further metabolic conversion of 5-hydroxythalidomide, suggesting that 5-hydroxythalidomide acts as an intermediate in a metabolic pathway rather than a final product [, ]. The formation of 5,6-dihydroxythalidomide is significant for understanding the extent of thalidomide bioactivation and its potential toxicological consequences, especially concerning teratogenicity.
Glutathione Conjugates of 5-Hydroxythalidomide
Compound Description: Glutathione conjugation is a detoxification mechanism employed by cells to neutralize reactive metabolites. 5-Hydroxythalidomide, after bioactivation by CYP enzymes, can form reactive intermediates that covalently bind to glutathione, resulting in glutathione conjugates [, , ]. These conjugates are considered less toxic than the reactive intermediates and are readily excreted.
Relevance: The presence of glutathione conjugates of 5-hydroxythalidomide underscores the potential for 5-hydroxythalidomide to form reactive, potentially toxic metabolites [, ]. These conjugates serve as valuable biomarkers for assessing the extent of 5-hydroxythalidomide bioactivation and its detoxification pathways within an organism. Studying these conjugates can help understand the balance between thalidomide's therapeutic effects and its potential for toxicity.
Pomalidomide
Compound Description: Pomalidomide (CC-4047, Actimid) is an analog of thalidomide, categorized as an immunomodulatory imide drug (IMiD) []. It is structurally similar to thalidomide but with an amino group substitution on the phthalimide ring, contributing to its improved potency and distinct pharmacological profile. Pomalidomide is approved for treating multiple myeloma and exhibits anti-angiogenic and immunomodulatory effects, similar to thalidomide.
Relevance: As an analog of thalidomide, pomalidomide shares structural similarities and exhibits overlapping pharmacological activities with thalidomide and its metabolites, including 5-hydroxythalidomide []. Both are metabolized by CYP enzymes, including CYP2C19 and CYP3A4, although their specific metabolic pathways and metabolite profiles differ. Comparing the metabolism and activity of pomalidomide with 5-hydroxythalidomide can provide valuable insights into structure-activity relationships within the IMiD class of drugs and facilitate the development of safer and more effective analogs.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
trans-Resveratrol 4'-O-glucuronide belongs to the class of organic compounds known as stilbene glycosides. Stilbene glycosides are compounds structurally characterized by the presence of a carbohydrate moiety glycosidically linked to the stilbene skeleton. trans-Resveratrol 4'-O-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. trans-Resveratrol 4'-O-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, trans-resveratrol 4'-O-glucuronide is primarily located in the cytoplasm.
Precorrin-3A is the intermediate in the biosynthesis of vitamin B12 from uroporphyrinogen III in which three methyl groups have been introduced at positions 2, 7 and 20 of the tetrapyrrole framework. It is a conjugate acid of a precorrin-3A(7-).
Cerp(D18:1/22:0) belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. Thus, cerp(D18:1/22:0) is considered to be a ceramide lipid molecule. Cerp(D18:1/22:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cerp(D18:1/22:0) has been found throughout all human tissues. Within the cell, cerp(D18:1/22:0) is primarily located in the membrane (predicted from logP) and endosome. Cerp(D18:1/22:0) can be biosynthesized from sphingosine and docosanoic acid. N-docosanoylsphingosine-1-phosphate is a ceramide 1-phosphate that is the N-docosanoyl derivative of sphingosine. It derives from a sphingosine and a docosanoic acid. It is a conjugate acid of a N-docosanoylsphingosine-1-phosphate(2-).